molecular formula C15H14N4OS2 B2546719 N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide CAS No. 946381-35-7

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

Cat. No.: B2546719
CAS No.: 946381-35-7
M. Wt: 330.42
InChI Key: NZRNACIJYCTNAN-UHFFFAOYSA-N
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Description

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide is a complex organic compound featuring a thiazole ring fused with a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Fusion with Pyridazine Ring: The thiazole derivative is then reacted with hydrazine derivatives to form the pyridazine ring, often under reflux conditions.

    Introduction of the Methyl and Phenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazine rings, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often conducted under reflux or at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-4-one.

Uniqueness

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide stands out due to its unique combination of a thiazole and pyridazine ring, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19-15(13)21-8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRNACIJYCTNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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